molecular formula C14H18F2N2 B8165081 4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline

4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline

Cat. No.: B8165081
M. Wt: 252.30 g/mol
InChI Key: YTJWEZBIVKXJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline is an organic compound that features a cyclopropyl group and a difluoropiperidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(4,4-Difluoropiperidin-1-yl)aniline: Shares the difluoropiperidinyl group but lacks the cyclopropyl group.

    4-Cyclopropyl-2-(4-fluoropiperidin-1-yl)aniline: Similar structure but with only one fluorine atom on the piperidine ring.

Uniqueness: 4-Cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline is unique due to the presence of both the cyclopropyl and difluoropiperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-cyclopropyl-2-(4,4-difluoropiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2/c15-14(16)5-7-18(8-6-14)13-9-11(10-1-2-10)3-4-12(13)17/h3-4,9-10H,1-2,5-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWEZBIVKXJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.